Product packaging for 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde(Cat. No.:CAS No. 1516601-02-7)

4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde

Cat. No.: B2617608
CAS No.: 1516601-02-7
M. Wt: 229.073
InChI Key: BZDXEZBUMGAKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Product Overview 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde (CAS 1516601-02-7) is an organic compound with the molecular formula C 9 H 9 BrO 2 and a molecular weight of 229.07 g/mol . This benzaldehyde derivative is characterized by a bromo substituent at the 4-position, hydroxy group at the 2-position, and methyl groups at the 3- and 6-positions, defining its specific reactivity and physical properties . The compound should be stored under an inert atmosphere at 2-8°C to maintain stability . Research Value and Potential Applications While specific biological or mechanistic studies on this exact compound are not detailed in the available literature, its molecular structure suggests broad utility in synthetic and medicinal chemistry. The aldehyde and phenolic hydroxy groups provide sites for condensation and complex formation, while the bromine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . This makes it a valuable versatile building block for constructing more complex molecular architectures. Structurally similar compounds are frequently employed as precursors in the synthesis of pharmacologically active heterocycles, including quinazolin-4(3H)-ones, a class of nitrogen-containing heterocycles known for a wide spectrum of biological activities such as analgesic, anti-inflammatory, antibacterial, and antitumor effects . Researchers may find this compound particularly useful for developing novel compounds in these areas. Handling and Safety This product is for Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care. According to hazard statements, it may cause skin and eye irritation and may cause respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO2 B2617608 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde CAS No. 1516601-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-hydroxy-3,6-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-3-8(10)6(2)9(12)7(5)4-11/h3-4,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDXEZBUMGAKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=O)O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516601-02-7
Record name 4-bromo-2-hydroxy-3,6-dimethylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategic Approaches to 4 Bromo 2 Hydroxy 3,6 Dimethylbenzaldehyde

Precursor-Based Synthesis Strategies

A logical starting point for the synthesis of 4-bromo-2-hydroxy-3,6-dimethylbenzaldehyde is the commercially available 2,5-dimethylphenol (B165462). This precursor already contains the desired hydroxyl group and two of the methyl groups in the correct relative positions. The synthetic challenge then lies in the selective introduction of a bromine atom and a formyl group at the C4 and C2 positions, respectively.

Electrophilic Aromatic Substitution for Halogenation and Formylation

Electrophilic aromatic substitution is a cornerstone of arene functionalization. In the context of synthesizing the target molecule, this strategy involves two key transformations: bromination and formylation of the 2,5-dimethylphenol precursor.

Bromination: The hydroxyl and methyl groups of 2,5-dimethylphenol are ortho-, para-directing activators for electrophilic aromatic substitution. The positions ortho to the hydroxyl group are C2 and C6, and the position para is C4. The methyl groups further activate the ring. Regioselective bromination at the C4 position is crucial. Various brominating agents and conditions can be employed to achieve this selectivity. For instance, the use of N-bromosuccinimide (NBS) in a suitable solvent can provide the desired 4-bromo-2,5-dimethylphenol (B1283882). The reaction's regioselectivity can be influenced by factors such as the solvent and the presence of catalysts.

Formylation: Following bromination, the introduction of a formyl group ortho to the hydroxyl group is required. Several classic named reactions can be employed for this purpose, including the Reimer-Tiemann reaction, the Duff reaction, and the Vilsmeier-Haack reaction. These reactions introduce a formyl group (-CHO) onto an activated aromatic ring. Given the steric hindrance from the adjacent methyl group at C3 and the bromo group at C4, the choice of formylation method and reaction conditions is critical to ensure the formyl group is introduced at the C2 position.

A general representation of this two-step electrophilic aromatic substitution approach is shown below:

Ortho-Hydroxylation Techniques (e.g., Boron-Mediated Approaches)

While not the most direct route starting from 2,5-dimethylphenol, ortho-hydroxylation techniques are a valid strategy in aromatic synthesis. In a hypothetical pathway, one could start with a differently substituted benzene (B151609) ring and introduce the hydroxyl group at a later stage. Boron-mediated approaches, for instance, can achieve regioselective hydroxylation of arylboronic acids or esters. However, for the synthesis of this compound, functionalizing the readily available 2,5-dimethylphenol is a more convergent and efficient strategy.

Regioselective Functionalization of Dimethylphenols

The regioselective functionalization of dimethylphenols is the key challenge in this synthesis. The directing effects of the existing substituents (hydroxyl and methyl groups) must be carefully considered to control the position of incoming electrophiles.

For the bromination of 2,5-dimethylphenol, the para-position to the strongly activating hydroxyl group is electronically favored and less sterically hindered than the ortho positions. This inherent preference can be exploited to achieve high yields of 4-bromo-2,5-dimethylphenol.

For the subsequent formylation of 4-bromo-2,5-dimethylphenol, the hydroxyl group will direct the incoming formyl group to the available ortho position (C2). The presence of the bromo and methyl groups will influence the reactivity of the ring and may require optimization of the reaction conditions to achieve a successful outcome.

Functional Group Interconversion Pathways

Functional group interconversions offer alternative routes to the target aldehyde. These methods might involve synthesizing an intermediate with a different functional group at the desired position, which is then converted to the aldehyde.

Oxidation of Corresponding Benzyl (B1604629) Alcohols

An alternative to direct formylation is the oxidation of a corresponding benzyl alcohol. This two-step approach involves first introducing a hydroxymethyl group (-CH₂OH) onto the 4-bromo-2,5-dimethylphenol intermediate, followed by its oxidation to the aldehyde.

The introduction of the hydroxymethyl group can be achieved through various methods, such as the reaction with formaldehyde (B43269) in the presence of a base. Once the 4-bromo-2-(hydroxymethyl)-3,6-dimethylphenol is formed, it can be oxidized to the target aldehyde using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂), to avoid over-oxidation to the carboxylic acid.

This pathway can be advantageous if direct formylation proves to be low-yielding or non-selective.

Formylation Reactions on Substituted Phenols (e.g., Duff Reaction Variants)

As mentioned earlier, formylation reactions are critical for introducing the aldehyde functionality. The Duff reaction, which uses hexamethylenetetramine as the formylating agent in an acidic medium, is a classic method for the ortho-formylation of phenols. google.com While it can be effective, yields are sometimes modest. chemistryviews.org

Modern variations of formylation reactions offer improved yields and selectivities. A particularly effective method for the ortho-formylation of phenols involves the use of magnesium chloride and paraformaldehyde in the presence of a tertiary amine like triethylamine. orgsyn.org This method has been shown to be highly regioselective for the ortho-position and can be applied to a wide range of substituted phenols. orgsyn.org

The table below summarizes the key reagents and typical conditions for this efficient ortho-formylation reaction, based on a general procedure for phenols. orgsyn.org

Reagent/ParameterTypical Value/Condition
Phenol (B47542) Substrate1 equivalent
Magnesium Dichloride (anhydrous)2 equivalents
Paraformaldehyde3 equivalents
Triethylamine2 equivalents
SolventAnhydrous Tetrahydrofuran (B95107) (THF)
TemperatureReflux (approx. 66 °C)
Reaction Time2-4 hours

This method is highly applicable to the formylation of 4-bromo-2,5-dimethylphenol to yield the desired this compound. The reaction proceeds via a magnesium phenoxide intermediate, which chelates with formaldehyde, leading to selective ortho-formylation.

The following table outlines a plausible synthetic sequence starting from 2,5-dimethylphenol, incorporating regioselective bromination and a magnesium-mediated ortho-formylation.

StepReactionStarting MaterialKey ReagentsProduct
1Electrophilic Bromination2,5-DimethylphenolN-Bromosuccinimide (NBS), Acetonitrile4-Bromo-2,5-dimethylphenol
2Ortho-Formylation4-Bromo-2,5-dimethylphenolMgCl₂, Paraformaldehyde, Triethylamine, THFThis compound

Metal-Halogen Exchange and Subsequent Formylation

One of the most reliable and versatile strategies for the synthesis of arenecarbaldehydes involves the formylation of arylmetal reagents. thieme-connect.de This method is particularly effective for introducing a formyl group onto an aromatic ring at a specific position defined by a halogen atom. The process typically occurs in two main steps: the metal-halogen exchange, followed by quenching with a formylating agent. thieme-connect.de

The initial step, metal-halogen exchange, converts an organic halide into an organometallic compound. wikipedia.org For the synthesis of a precursor to this compound, a suitably substituted aryl bromide would be treated with a potent organometallic reagent, most commonly an organolithium compound like n-butyllithium (n-BuLi). thieme-connect.dewikipedia.org This reaction is a kinetically controlled process where the rate of exchange typically follows the trend I > Br > Cl, making aryl bromides a good compromise between reactivity and cost. thieme-connect.dewikipedia.org The exchange transforms the aryl bromide into a highly reactive aryllithium species. wikipedia.org

Once the aryllithium reagent is generated, it is treated with an electrophilic formylating agent. Dimethylformamide (DMF) is the most widely used reagent for this purpose due to its availability, low cost, and generally high yields upon hydrolytic workup. thieme-connect.decommonorganicchemistry.com The nucleophilic carbanion of the aryllithium compound attacks the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate is then hydrolyzed to yield the final benzaldehyde (B42025).

The general sequence can be represented as: Ar-Br + R-Li → Ar-Li + R-Br Ar-Li + (CH₃)₂NCHO → Ar-CHO

This strategic approach shifts the challenge of regioselectivity to the synthesis of the initial, correctly substituted aryl halide precursor. thieme-connect.dethieme-connect.de

Below is a table illustrating typical conditions for the formylation of various aryl bromides using metal-halogen exchange, which serves as a model for the synthesis of complex benzaldehydes.

Aryl BromideOrganolithium ReagentFormylating AgentSolventTemperature (°C)Yield (%)
1-Bromonaphthalenen-BuLiDMFTHF-78 to RT85
4-Bromotoluenen-BuLiDMFDiethyl Ether-78 to RT90
1,4-Dibromobenzenen-BuLi (1 equiv.)DMFTHF-7875 (for 4-bromobenzaldehyde)
3-Bromoanisolesec-BuLiDMFTHF-7888

This table presents representative data compiled from general organic synthesis literature and is intended to be illustrative of the methodology.

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is paramount to maximizing yield, minimizing side products, and ensuring the efficiency and scalability of the synthesis of complex molecules like this compound.

Catalysis plays a crucial role in modern organic synthesis, offering pathways with higher efficiency and selectivity under milder conditions. In the context of synthesizing substituted benzaldehydes, several catalytic systems are relevant.

Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl₂) can be employed as catalysts in formylation reactions. core.ac.uk For instance, in the debromomethoxylation of dibromomethylarenes with benzaldehyde dimethyl acetal, ZnCl₂ acts as a soft Lewis acid that does not form strong complexes with the resulting aldehyde, thus preventing product inhibition and facilitating catalyst turnover. core.ac.ukjournal-vniispk.ru This approach avoids the high temperatures required in the absence of a catalyst. core.ac.uk

Transition Metal Catalysis: Palladium-catalyzed reactions are a cornerstone of C-C bond formation and have been adapted for formylation. The palladium-catalyzed formylation of aryl bromides using synthesis gas (a mixture of CO/H₂) offers a direct route to aromatic aldehydes. researchgate.net The choice of ligand is critical for high yields and catalyst efficiency; for example, di-1-adamantyl-n-butylphosphine (cataCXium A) has been shown to be a highly effective ligand for this transformation, allowing for low catalyst concentrations. researchgate.net

The choice of solvent is a critical parameter that can profoundly influence reaction rates, yields, and selectivity. rsc.org In metal-halogen exchange reactions, the solvent's polarity and coordinating ability are key. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are commonly used because they can solvate the organolithium aggregates, influencing their reactivity. pku.edu.cn The presence of donor ligands such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) can further break up these aggregates, increasing the reaction rate. pku.edu.cn

Solvation can also dictate the regioselectivity of a reaction. While not directly a formylation, studies on Suzuki couplings of dihalopyrrole esters have demonstrated a complete reversal of regioselectivity based solely on a change in the reaction solvent. researchgate.net This phenomenon is attributed to changes in the solvation of the substrate, which alters the relative reactivity of different sites on the molecule. researchgate.net Such principles are broadly applicable and highlight the need for careful solvent screening during the synthesis of polysubstituted benzaldehydes to control the position of functionalization.

A detailed understanding of the reaction mechanism is essential for rational optimization. The mechanism of the lithium-halogen exchange has been a subject of extensive study. Two primary pathways have been proposed: a nucleophilic mechanism involving an "ate-complex" and a single-electron transfer (SET) mechanism. wikipedia.orgprinceton.edu

The more widely supported nucleophilic pathway suggests that the carbanion of the organolithium reagent attacks the halogen atom on the aryl halide. wikipedia.org This proceeds through a transient "ate-complex" intermediate. Kinetic studies support this pathway, where the stability of the carbanion intermediates of the organolithium reagents primarily influences the exchange rate. wikipedia.org The general order of stability (sp > sp² > sp³) explains the high efficiency of these reactions with aryl (sp²) halides. wikipedia.org

Following the exchange, the newly formed aryllithium species acts as a potent nucleophile. In the formylation step with DMF, the aryl carbanion adds to the carbonyl carbon of DMF. This creates a lithium alkoxide intermediate. The subsequent aqueous workup protonates the alkoxide and hydrolyzes the aminal moiety to reveal the aldehyde functionality.

Understanding these mechanistic details—such as the aggregated nature of organolithium reagents in solution and the role of solvents in modulating this aggregation—is crucial for controlling the reaction's outcome. pku.edu.cn

Challenges in the Regiocontrolled Synthesis of Multiply Substituted Benzaldehydes

The synthesis of a specific isomer of a multiply substituted benzaldehyde like this compound is a significant synthetic challenge due to issues of regioselectivity. studysmarter.co.uk When multiple substituents are present on an aromatic ring, they exert competing electronic and steric effects that dictate the position of any further substitution.

Directing Effects: Substituents are classified as either activating or deactivating and as ortho-, para-, or meta-directing for electrophilic aromatic substitution. youtube.comlibretexts.org In the target molecule, the hydroxyl (-OH) and methyl (-CH₃) groups are activating, ortho-, para-directors, while the bromo (-Br) group is a deactivating, ortho-, para-director. The aldehyde group (-CHO) itself, if present during a subsequent substitution, would be a deactivating meta-director. The cumulative effect of these groups makes predicting the outcome of a direct substitution reaction complex.

Steric Hindrance: The presence of multiple substituents, particularly the two methyl groups at positions 3 and 6, creates significant steric crowding. This can physically block incoming reagents from accessing adjacent positions. For instance, the positions ortho to the hydroxyl group (positions 1 and 3) are sterically hindered by the adjacent methyl groups, which can impede reactions that would typically occur at those sites, such as ortho-formylation.

Chemical Reactivity and Mechanistic Studies of 4 Bromo 2 Hydroxy 3,6 Dimethylbenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The reactivity is further modulated by the electron-donating effects of the hydroxyl and methyl groups and the electron-withdrawing nature of the bromine atom on the aromatic ring.

Nucleophilic addition is a fundamental reaction pathway for aldehydes. A nucleophile attacks the electron-deficient carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. This intermediate is then typically protonated to yield the final addition product.

The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) adds to the electrophilic carbonyl carbon.

Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: The alkoxide is protonated by a solvent or a weak acid to give the final alcohol product.

An example illustrating this reactivity is the reversible formation of an imine intermediate when reacting with ammonia, a step utilized in some purification processes for related hydroxybenzaldehydes. google.com

4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines or azomethines. stackexchange.comorgsyn.org This reaction is a cornerstone of coordination chemistry and is widely used in the synthesis of organic ligands and biologically active compounds. stackexchange.comresearchgate.net The reaction involves a nucleophilic addition of the amine to the aldehyde carbonyl, followed by a dehydration step, typically catalyzed by an acid or base.

The mechanism for Schiff base formation is a two-stage process:

Addition: The primary amine acts as a nucleophile, attacking the carbonyl carbon to form an unstable carbinolamine intermediate. google.com

Dehydration: The carbinolamine is unstable and eliminates a molecule of water to form the stable carbon-nitrogen double bond of the imine. google.com

Schiff bases derived from aromatic aldehydes with aryl substituents are generally more stable than those from aliphatic aldehydes due to effective conjugation. orgsyn.org

Table 1: Key Steps in Schiff Base Formation
StepDescriptionIntermediate/Product
1Nucleophilic attack of primary amine on the aldehyde's carbonyl carbon.Carbinolamine
2Elimination of a water molecule from the carbinolamine.Schiff Base (Imine)

The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde group can be oxidized to the corresponding 4-bromo-2-hydroxy-3,6-dimethylbenzoic acid. This transformation can be achieved using a variety of common oxidizing agents.

Reduction: The aldehyde can be reduced to form 4-bromo-2-hydroxy-3,6-dimethylbenzyl alcohol. This is typically accomplished with hydride-based reducing agents.

Table 2: Common Oxidation and Reduction Reactions
TransformationProductTypical Reagents
Oxidation4-Bromo-2-hydroxy-3,6-dimethylbenzoic acidPotassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃), Tollens' reagent [Ag(NH₃)₂]⁺
Reduction4-Bromo-2-hydroxy-3,6-dimethylbenzyl alcoholSodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄), Catalytic Hydrogenation (H₂/Pd, Pt, Ni)

One-carbon homologation extends the carbon chain of a molecule by a single carbon atom. The Corey-Fuchs reaction is a powerful two-step method for converting aldehydes into terminal alkynes, representing a specific type of one-carbon homologation. acs.org

The process involves:

Formation of a Dibromoalkene: The aldehyde reacts with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide. This step is analogous to a Wittig reaction and produces a 1,1-dibromoalkene. mdpi.comvedantu.comvedantu.com

Conversion to an Alkyne: The resulting dibromoalkene is treated with a strong base, typically two equivalents of an organolithium reagent like n-butyllithium (n-BuLi). This induces dehydrohalogenation and a lithium-halogen exchange to form a lithium acetylide intermediate, which upon aqueous workup yields the terminal alkyne. mdpi.comvedantu.com

Table 3: Corey-Fuchs Reaction Mechanism
StepReactantsKey IntermediateProduct of Step
1Aldehyde, Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄)Dibromomethylene phosphorus ylide1,1-Dibromo-2-(4-bromo-2-hydroxy-3,6-dimethylphenyl)ethene
2Dibromoalkene, n-Butyllithium (n-BuLi), H₂O (workup)Lithium acetylide1-Bromo-4-ethynyl-3-hydroxy-2,5-dimethylbenzene

Transformations of the Aromatic Bromine Substituent

The bromine atom on the aromatic ring is a versatile handle for further synthetic modifications, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.orgyoutube.com In this compound, the aldehyde group is electron-withdrawing; however, it is positioned meta to the bromine atom. The hydroxyl and methyl groups are electron-donating, which further disfavors a classical SNAr mechanism by increasing the electron density of the ring. Consequently, direct displacement of the bromine by a nucleophile via a standard SNAr pathway is expected to be challenging under typical conditions. More drastic conditions or alternative mechanisms, such as a benzyne-mediated pathway, might be required for such transformations.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille Coupling)

The carbon-bromine bond in this compound is a suitable site for metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester. researchgate.netnih.govresearchgate.netyoutube.com The presence of steric hindrance from the two ortho substituents (hydroxyl/methyl and methyl) might influence the reaction efficiency, potentially requiring the use of specialized bulky phosphine (B1218219) ligands to facilitate the catalytic cycle. researchgate.netresearchgate.net

Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple the aryl bromide with an organotin compound. nih.govwikipedia.orgjk-sci.comlibretexts.org This method is known for its tolerance of a wide range of functional groups. Similar to the Suzuki-Miyaura coupling, steric hindrance around the bromine atom could be a factor in optimizing reaction conditions. nih.gov

Reaction Coupling Partner Catalyst/Ligand Base Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄K₂CO₃Biaryl
StilleArylstannanePdCl₂(PPh₃)₂-Biaryl

Reductive Debromination Studies

The removal of the bromine atom, a process known as reductive debromination, can be accomplished through several methods. A common and effective approach is catalytic hydrogenation. organic-chemistry.org This typically involves treating the bromo-compound with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C), and a base to neutralize the HBr byproduct. organic-chemistry.org This method is generally high-yielding and tolerant of many other functional groups.

Method Reagents Product
Catalytic HydrogenationH₂, Pd/C, Et₃N2-Hydroxy-3,6-dimethylbenzaldehyde

Reactivity of the Methyl Groups on the Aromatic Ring

The methyl groups attached to the aromatic ring can also undergo specific chemical transformations, most notably side-chain oxidation.

Under vigorous oxidation conditions, for instance, with hot potassium permanganate (KMnO₄) or chromic acid, alkyl groups attached to an aromatic ring that possess at least one benzylic hydrogen can be oxidized to carboxylic acids. libretexts.orglibretexts.orgyoutube.com In the case of this compound, both methyl groups have benzylic hydrogens and could potentially be oxidized. Selective oxidation of one methyl group over the other would be challenging to achieve and would likely depend on the specific reaction conditions and the electronic and steric environment of each methyl group.

Reaction Reagent Potential Product
Side-Chain OxidationKMnO₄, heat4-Bromo-2-hydroxy-3-methyl-6-carboxybenzaldehyde or 4-Bromo-2-hydroxy-6-methyl-3-carboxybenzaldehyde or the dicarboxylic acid

Benzylic Functionalization

There is no specific information available in the reviewed scientific literature regarding the benzylic functionalization of this compound. Research detailing reactions involving the aldehyde group of this specific compound, such as its oxidation, reduction, or conversion to other functional groups, has not been published.

Impact on Aromatic Reactivity and Steric Effects

A detailed analysis of the impact of the substituent groups on the aromatic reactivity and the steric effects of this compound is not available in the current body of scientific literature. While general principles of organic chemistry would suggest that the electron-donating hydroxyl and methyl groups, and the electron-withdrawing bromo group, would influence the electron density of the aromatic ring, specific mechanistic studies and reaction outcomes for this compound have not been documented. Similarly, the steric hindrance provided by the two methyl groups flanking the other substituents has not been quantitatively studied or reported.

Derivatives of 4 Bromo 2 Hydroxy 3,6 Dimethylbenzaldehyde and Their Research Applications

Synthesis and Investigation of Imines (Schiff Bases)

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. nih.gov The Schiff bases derived from salicylaldehyde (B1680747) and its substituted analogues, such as 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde, are of particular interest due to their ability to act as versatile ligands in coordination chemistry. tandfonline.com

The reaction of this compound with various primary amines leads to the formation of a wide array of Schiff base ligands. The structural diversity of these ligands is primarily influenced by the nature of the amine used in the synthesis. For instance, condensation with simple aliphatic or aromatic amines results in bidentate ligands, where the imine nitrogen and the phenolic oxygen can coordinate to a metal center.

The general synthetic route for the formation of these Schiff bases involves the refluxing of equimolar amounts of the aldehyde and the respective primary amine in a suitable solvent, such as ethanol. recentscientific.com The resulting imine products are often crystalline solids and can be characterized by various spectroscopic techniques, including FT-IR and NMR spectroscopy. In the FT-IR spectra, the formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the C=N bond, typically in the range of 1610–1635 cm⁻¹. researchgate.net

The versatility of Schiff base ligands derived from substituted salicylaldehydes allows for the formation of complexes with diverse geometries and coordination numbers, depending on the metal ion and the steric and electronic properties of the ligand. tandfonline.com

Schiff bases derived from salicylaldehydes are excellent chelating agents for a variety of transition metal ions. researchgate.net The presence of both a "hard" oxygen donor from the phenolic group and a "borderline" nitrogen donor from the imine group allows for the formation of stable complexes with numerous d-block elements. tandfonline.com

The coordination of these ligands to transition metals typically occurs through the deprotonated phenolic oxygen and the imine nitrogen, forming a stable six-membered chelate ring. tandfonline.com Depending on the specific metal ion, its oxidation state, and the stoichiometry of the reaction, a variety of coordination geometries can be achieved, including square planar, tetrahedral, octahedral, and square pyramidal. nih.gov

For instance, studies on analogous bromo-substituted salicylaldehyde Schiff base complexes have shown that metals like Cu(II) and Ni(II) can form square planar complexes, while Co(II) can adopt a tetrahedral geometry. In the case of trivalent metals such as Fe(III) and Cr(III), octahedral complexes are commonly observed, often with additional coordination sites occupied by solvent molecules or other ancillary ligands. beilstein-journals.org The electronic spectra of these complexes are instrumental in determining their geometry, with characteristic d-d transitions providing insights into the ligand field environment around the metal ion.

Table 1: Representative Coordination Geometries of Transition Metal Complexes with Salicylaldehyde-based Schiff Base Ligands.
Metal IonTypical Coordination GeometrySpectroscopic Signature (d-d transitions)
Cu(II)Square PlanarBroad absorption band in the visible region
Ni(II)Square Planar or TetrahedralMultiple absorption bands in the visible and near-IR regions
Co(II)Tetrahedral or OctahedralCharacteristic absorption bands in the visible region
Fe(III)OctahedralTypically high-spin with weak, spin-forbidden transitions
Mn(II)OctahedralVery weak, spin-forbidden transitions

The formation of metal-Schiff base complexes is generally a rapid process that occurs in solution. The mechanism can be viewed as a series of equilibrium steps. The first step is the formation of the Schiff base ligand itself, which is a reversible reaction between the aldehyde and the amine. worldwidejournals.com This reaction is often acid-catalyzed, as protonation of the carbonyl oxygen makes the carbon atom more electrophilic. However, a high concentration of acid can be detrimental as it will protonate the amine, rendering it non-nucleophilic. worldwidejournals.com

Once the Schiff base ligand is formed in situ or added to the reaction mixture, it can then coordinate to the metal ion. This process typically involves the displacement of solvent molecules from the coordination sphere of the metal ion by the donor atoms of the ligand. The formation of the chelate ring provides a significant thermodynamic driving force for the complexation reaction, known as the chelate effect.

While detailed kinetic studies on the complexation of this compound-derived Schiff bases are not extensively reported, the general mechanism for the formation of similar salicylaldimine complexes is understood to proceed via a stepwise coordination of the donor atoms. The deprotonation of the phenolic hydroxyl group is a crucial step and is often facilitated by the presence of a base or can occur upon coordination to the metal ion, which increases the acidity of the proton.

Hydrazone Derivatives and Their Reactivity Profiles

Hydrazones are another important class of derivatives obtained from this compound. They are formed by the reaction of the aldehyde with a hydrazine (B178648) derivative and contain the >C=N-NH- functional group. These compounds are of interest due to their rich structural chemistry and their ability to participate in various non-covalent interactions.

The synthesis of hydrazones from this compound is typically achieved through a condensation reaction with a suitable hydrazine, such as hydrazine hydrate (B1144303) or a substituted hydrazine, in an alcoholic solvent. dergipark.org.tr The reaction is often catalyzed by a few drops of acid. beilstein-journals.org The resulting hydrazones are generally stable, crystalline solids.

From a conformational perspective, hydrazones can exist as E/Z isomers with respect to the C=N double bond. mdpi.com Furthermore, rotation around the N-N single bond can lead to different conformers. The specific conformation adopted in the solid state is often influenced by steric effects and the formation of intra- and intermolecular hydrogen bonds. For hydrazones derived from hydroxy-substituted benzaldehydes, the phenolic hydroxyl group can act as a hydrogen bond donor, while the imine nitrogen and the amide oxygen (in the case of aroylhydrazones) can act as hydrogen bond acceptors. mdpi.com These interactions play a crucial role in determining the crystal packing of these molecules. NMR spectroscopy is a powerful tool for studying the conformational behavior of hydrazones in solution, where the presence of multiple conformers can often be detected. rsc.org

Table 2: Key Spectroscopic Features for the Characterization of Hydrazones.
Spectroscopic TechniqueKey FeatureInformation Obtained
FT-IRC=N stretching vibrationConfirmation of hydrazone formation
FT-IRN-H stretching vibrationPresence of the hydrazone moiety
¹H NMRChemical shift of the azomethine proton (-CH=N-)Structural confirmation and information on electronic environment
¹H NMRChemical shift of the N-H protonInformation on hydrogen bonding and conformation
¹³C NMRChemical shift of the azomethine carbonConfirmation of the C=N bond

Hydrazones are valuable building blocks in supramolecular chemistry due to their ability to form predictable and robust non-covalent interactions, particularly hydrogen bonds. nih.gov The presence of both hydrogen bond donors (N-H and O-H) and acceptors (C=O, C=N, and the phenolic oxygen) in hydrazones derived from this compound makes them excellent candidates for the construction of well-defined supramolecular architectures through self-assembly.

The interplay of various weak interactions, such as hydrogen bonding, π-π stacking, and halogen bonding (due to the presence of the bromine atom), can direct the assembly of these molecules into one-, two-, or three-dimensional networks in the solid state. The study of these interactions is a cornerstone of crystal engineering, which aims to design and synthesize crystalline materials with desired properties.

Furthermore, the reversible nature of the C=N bond in hydrazones makes them suitable for use in dynamic combinatorial chemistry (DCC). In a dynamic combinatorial library, a set of building blocks (in this case, aldehydes and hydrazines) can reversibly react to form a mixture of different hydrazones. The addition of a template or a guest molecule can shift the equilibrium towards the formation of the hydrazone that binds most strongly to the template, allowing for the discovery of new receptors for specific molecules. While specific applications of this compound hydrazones in this area are yet to be widely reported, the general principles of hydrazone chemistry suggest their potential in the development of new materials and sensors based on supramolecular principles.

Functionalized Derivatives for Specific Research Probes

The strategic modification of this compound allows for the creation of specialized molecules designed to interact with biological systems in a targeted manner. These "probes" are essential tools in chemical biology for investigating cellular processes and disease mechanisms.

Alkynes and Their Further Transformations

The introduction of an alkyne functional group into derivatives of this compound opens up a vast array of possibilities for further chemical modification, primarily through "click chemistry". illinois.edu This set of powerful and reliable reactions enables the rapid and efficient joining of molecular units. The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide, which forms a stable 1,2,3-triazole ring. illinois.edunih.gov

Table 1: Key Features of Alkyne Transformations via Click Chemistry

Feature Description
Reaction Type Huisgen 1,3-dipolar cycloaddition (often copper-catalyzed). nih.gov
Reactants Terminal Alkyne and Azide. illinois.edu
Product 1,4-disubstituted 1,2,3-triazole. apjonline.in
Key Advantages High yield, high reliability, stereospecificity, simple purification. illinois.eduapjonline.in

| Applications | Bioconjugation, drug discovery, material science. nih.govuga.edu |

Chromone (B188151) Derivatives and Related Scaffolds

The benzaldehyde (B42025) structure is a key precursor for the synthesis of chromones (1-benzopyran-4-ones), a class of heterocyclic compounds widely found in nature and known for a broad spectrum of biological activities. researchgate.netresearchgate.net The synthesis of a chromone scaffold from a hydroxy-substituted benzaldehyde derivative typically involves a reaction with a compound containing an activated methylene (B1212753) group, such as an acetophenone, followed by cyclization. ijrpc.com

For example, the Vilsmeier-Haack reaction can be used to produce 3-formylchromones, which are themselves versatile intermediates. nih.gov These chromone scaffolds can be further functionalized at various positions to explore their biological potential. gu.se The rigid bicyclic structure of the chromone ring system is considered a "privileged structure" in medicinal chemistry because it can serve as a framework for developing ligands for diverse biological targets. ijrpc.com Research has shown that chromone derivatives exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, making them a significant area of study. researchgate.netnih.gov The substitution pattern on the chromone core is a critical determinant of the biological effects observed. researchgate.net

Exploration of Structure-Activity Relationships in Derivatives

Understanding the relationship between the chemical structure of a molecule and its biological activity (Structure-Activity Relationship, SAR) is fundamental to medicinal chemistry. For derivatives of this compound, SAR studies guide the optimization of compounds to enhance potency and selectivity for a specific biological target.

Investigating Molecular Interactions and Binding Mechanisms

Computational methods, such as molecular docking and Density Functional Theory (DFT), are powerful tools for elucidating how these derivatives interact with biological macromolecules like proteins. nih.gov These studies provide insights into the specific binding modes and the key intermolecular forces at play. For instance, docking simulations can predict how a chromone derivative fits into the active site of an enzyme, highlighting crucial interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking. nih.govd-nb.info

The molecular electrostatic potential (MEP) map is another valuable tool that visualizes the charge distribution across a molecule. nih.govd-nb.info It helps identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), which is critical for understanding binding interactions with protein residues. nih.gov For example, studies on chromone derivatives have used MEP maps to understand chemical reactivity and intermolecular interactions. d-nb.info By systematically modifying the substituents on the parent scaffold and evaluating the resulting changes in binding affinity, researchers can build a detailed understanding of the binding mechanism. nih.govnih.gov

Studies on Enzyme Modulation (e.g., inhibition mechanisms, without clinical data)

Derivatives of substituted benzaldehydes have been investigated as modulators of various enzymes. Chromone-based structures, in particular, have been shown to act as inhibitors for several enzyme classes. gu.senih.gov For example, research has identified chromone derivatives as potent and selective inhibitors of bromodomain-containing protein 4 (BRD4), a target in anti-inflammatory research. nih.gov Specific derivatives have shown high binding affinity with IC50 values in the nanomolar range. nih.gov

Studies on the mechanism of action often reveal that these compounds act as competitive inhibitors, binding to the active site of the enzyme and preventing the natural substrate from binding. For instance, 5-Bromo-2-hydroxy-4-methyl-benzaldehyde has been shown to suppress the production of pro-inflammatory mediators by inhibiting the phosphorylation of enzymes like ERK and p38 in the mitogen-activated protein kinase (MAPK) pathway. nih.gov Similarly, other benzaldehyde derivatives have been optimized as potent and selective inhibitors of 12-lipoxygenase, an enzyme involved in inflammatory processes. nih.gov These studies focus on the molecular and cellular effects to understand the inhibition mechanism without extending to clinical outcomes.

Table 2: Examples of Enzyme Inhibition by Related Benzaldehyde Derivatives

Derivative Class Target Enzyme Observed Effect Reference
Chromone Derivatives BRD4 Bromodomain 1 (BD1) Potent inhibition with IC50 values of 67–84 nM. nih.gov nih.gov
5-Bromo-2-hydroxy-4-methyl-benzaldehyde ERK and p38 (MAPK pathway) Inhibition of LPS-stimulated phosphorylation. nih.gov nih.gov
Benzenesulfonamide Derivatives 12-Lipoxygenase (12-LOX) Potent and selective inhibition. nih.gov nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by mapping the carbon-hydrogen framework.

The ¹H NMR spectrum of 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shifts are influenced by the electronic environment created by the electron-withdrawing aldehyde (-CHO) and bromine (-Br) groups, and the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups.

Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the benzene (B151609) ring. It is expected to appear as a singlet far downfield, typically in the range of δ 9.8–10.2 ppm.

Hydroxyl Proton (-OH): The phenolic hydroxyl proton's chemical shift is variable and depends on concentration, solvent, and temperature. Crucially, due to its position ortho to the carbonyl group, it is likely to form a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction would shift its resonance significantly downfield, potentially to δ 11.0-12.0 ppm, and the signal would appear as a broad singlet.

Aromatic Proton (Ar-H): The benzene ring has only one remaining proton. It is located between the bromine atom and a methyl group. Its chemical shift would be influenced by all surrounding substituents, likely appearing as a singlet in the δ 7.0–7.5 ppm region.

Methyl Protons (-CH₃): The molecule has two non-equivalent methyl groups. The methyl group at the C3 position (ortho to the hydroxyl group) and the methyl group at the C6 position (ortho to the aldehyde group) would experience different electronic environments, leading to two distinct singlets. These are expected in the aromatic methyl region, approximately δ 2.2–2.6 ppm.

Predicted ¹H NMR Data

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
Hydroxyl (-OH)11.0 - 12.0broad singlet
Aldehyde (-CHO)9.8 - 10.2singlet
Aromatic (Ar-H)7.0 - 7.5singlet
Methyl (-CH₃)2.2 - 2.6Two distinct singlets

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal. The chemical shifts can be predicted based on substituent effects.

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded carbon in the spectrum, expected to resonate in the δ 190–195 ppm range.

Aromatic Carbons (Ar-C):

C-OH: The carbon atom bonded to the hydroxyl group (C2) is expected to be shielded by the oxygen's lone pairs, appearing around δ 155-160 ppm.

C-Br: The carbon bearing the bromine atom (C4) will have its chemical shift influenced by the heavy atom effect, typically appearing in the δ 110–120 ppm range.

The other substituted aromatic carbons (C1, C3, C6) and the single aromatic C-H carbon (C5) would have distinct signals between δ 120-140 ppm, with their exact positions determined by the combined electronic effects of all substituents.

Methyl Carbons (-CH₃): The two methyl carbons will appear in the upfield region of the spectrum, generally between δ 15–25 ppm, with slightly different chemical shifts due to their different positions on the aromatic ring.

Predicted ¹³C NMR Data

Carbon TypePredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)190 - 195
Aromatic (C-OH)155 - 160
Aromatic (C-Br)110 - 120
Aromatic (C-CHO, C-CH₃, C-H)120 - 140
Methyl (-CH₃)15 - 25

While 1D NMR provides information on the types and numbers of protons and carbons, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing connectivity between atoms. researchgate.netomicsonline.orgweebly.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows coupling between protons. In this molecule, no significant ¹H-¹H couplings are expected as all proton groups (aldehyde, hydroxyl, aromatic, methyls) are separated by quaternary carbons or heteroatoms, resulting in singlets.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This would definitively link the single aromatic proton signal to its corresponding aromatic carbon signal and the two methyl proton signals to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful long-range correlation technique that shows couplings between protons and carbons over two or three bonds. It is instrumental in piecing together the molecular skeleton. Key expected correlations for this compound would include:

The aldehyde proton would show correlations to the carbonyl carbon, the C1 carbon, and the C6 carbon.

The aromatic proton (H5) would correlate to C1, C3, C4, and C6.

The protons of the C3-methyl group would show correlations to C2, C3, and C4.

The protons of the C6-methyl group would show correlations to C1, C5, and C6.

The hydroxyl proton would likely show a correlation to C1, C2, and C3.

These combined 2D NMR experiments would provide unequivocal proof of the substitution pattern on the benzaldehyde (B42025) ring. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information on the functional groups present in a molecule and can offer insights into molecular conformation and bonding. nih.gov

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its functional groups.

Hydroxyl (-OH) Stretching: The position of the O-H stretching band is highly indicative of hydrogen bonding. mdpi.com Due to the strong intramolecular hydrogen bond expected between the ortho -OH and -CHO groups, a broad and intense absorption band would be observed in the IR spectrum at a lower frequency, typically in the 3100–3400 cm⁻¹ region, rather than the sharp band at ~3600 cm⁻¹ seen for a free hydroxyl group. nih.govresearchgate.net

Carbonyl (C=O) Stretching: The aldehyde C=O stretch is a very strong and sharp absorption in the IR spectrum. Conjugation with the aromatic ring and the intramolecular hydrogen bond both tend to lower its frequency. Therefore, this band is expected to appear in the range of 1640–1670 cm⁻¹, which is lower than that for a simple aliphatic aldehyde. researchgate.net

Carbon-Bromine (C-Br) Stretching: The C-Br stretching vibration typically appears as a strong absorption in the far-infrared region, generally between 500 and 680 cm⁻¹.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations typically appear as a series of bands in the 1450–1600 cm⁻¹ region.

Predicted Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch (H-bonded)3100 - 3400Strong, Broad
Carbonyl (C=O)C=O Stretch1640 - 1670Strong, Sharp
Aromatic RingC=C Stretch1450 - 1600Medium to Strong
Carbon-BromineC-Br Stretch500 - 680Strong

The conformation of this compound is primarily determined by the relative orientations of the hydroxyl and aldehyde substituents. Vibrational spectroscopy, particularly when combined with theoretical methods like Density Functional Theory (DFT), is a powerful tool for this analysis. ekb.egmdpi.com

The key conformational feature is the intramolecular hydrogen bond. The existence of two stable conformers is possible: an O-trans form, where the aldehyde and hydroxyl groups are positioned to form a hydrogen bond, and a less stable O-cis form, where they are oriented away from each other. nih.gov

Computational methods such as DFT can be used to calculate the optimized geometries, relative energies, and theoretical vibrational spectra for each possible conformer. rsc.org By comparing the calculated spectra with experimental IR and Raman data, the dominant conformer in the sample can be identified. The presence of the aforementioned broad, red-shifted O-H band and the lower-frequency C=O band in the experimental spectrum would serve as strong evidence for the predominance of the stable, hydrogen-bonded O-trans conformer.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the study of this compound, mass spectrometry provides crucial data for confirming its molecular formula and elucidating its fragmentation pathways, which in turn offers insights into its chemical structure.

The electron ionization (EI) mass spectrum of an aromatic aldehyde typically shows a prominent molecular ion peak. For this compound (C₉H₉BrO₂), the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio), with peaks at m/z 228 and 230.

Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom (M-1) to form a stable acylium ion, and the loss of the entire formyl group (M-29) to generate a phenyl cation. miamioh.edu For substituted benzaldehydes, the fragmentation can be more complex, influenced by the nature and position of the substituents. In the case of this compound, fragmentation could involve cleavages adjacent to the carbonyl group and modifications of the substituent groups. libretexts.org

A plausible fragmentation pattern for this compound would involve the initial loss of a hydrogen radical from the aldehyde group, leading to a stable benzoyl cation. Subsequent fragmentation could involve the loss of carbon monoxide (CO), a characteristic fragmentation of aromatic aldehydes and ketones. Further fragmentation might involve the cleavage of the methyl groups.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. This technique is invaluable for distinguishing between compounds with the same nominal mass but different chemical formulas.

For this compound, HRMS would be used to confirm its elemental composition of C₉H₉BrO₂. The precise mass of the molecular ion would be compared to the theoretically calculated mass, and a close match would provide strong evidence for the proposed structure.

The table below shows predicted high-resolution mass spectrometry data for various adducts of this compound. These predictions are based on its chemical formula and can be used to identify the compound in a complex mixture or to confirm its synthesis.

Adductm/z
[M+H]⁺228.9859
[M+Na]⁺250.9678
[M-H]⁻226.9713
[M+NH₄]⁺246.0124
[M+K]⁺266.9417

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of an aromatic compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions. For this compound, the presence of the benzene ring, the carbonyl group of the aldehyde, the hydroxyl group, and the bromine atom all influence the positions and intensities of these absorption bands.

The benzene ring itself gives rise to characteristic absorptions. The aldehyde and hydroxyl groups, being auxochromes, can cause a bathochromic shift (a shift to longer wavelengths) of these bands due to the extension of the conjugated system and the presence of non-bonding electrons. cdnsciencepub.com The bromine atom, also an auxochrome, can further modify the absorption spectrum.

Analysis of Electronic Absorption Bands and Conjugation Effects

The UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands. The primary absorption bands are typically due to π → π* transitions within the aromatic ring and the conjugated system formed by the benzene ring and the aldehyde group. A weaker n → π* transition, associated with the non-bonding electrons of the carbonyl oxygen, is also anticipated, often appearing as a shoulder on the longer wavelength side of the π → π* bands.

The substituents on the benzene ring play a significant role in modulating the electronic transitions:

Hydroxyl Group (-OH): As an electron-donating group, the hydroxyl group increases the electron density on the aromatic ring, which generally leads to a bathochromic shift of the π → π* absorption bands.

Aldehyde Group (-CHO): The carbonyl group is an electron-withdrawing group and extends the π-conjugated system of the benzene ring, also contributing to a bathochromic shift.

Methyl Groups (-CH₃): These are weakly electron-donating groups and can cause a small bathochromic shift.

The combined effect of these substituents on the benzene ring of this compound is an extended and perturbed π-electron system, which is expected to result in absorption maxima at longer wavelengths compared to unsubstituted benzaldehyde. The study of salicylaldehyde (B1680747) and its derivatives often reveals intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, which can also influence the electronic absorption spectra. nih.govnih.govresearchgate.net

The following table provides a qualitative summary of the expected electronic transitions and the influence of the substituents.

Transition TypeExpected Wavelength RegionInfluence of Substituents
π → π* (Benzene Ring)~200-280 nmBathochromic shift due to -OH, -CHO, -CH₃, and -Br groups.
n → π* (Carbonyl Group)~270-350 nmWeaker absorption, may be solvent-dependent.

X-ray Crystallography for Solid-State Structure Determination

Molecular Conformation and Intermolecular Interactions in Crystalline State

The molecular conformation of this compound in the crystalline state is expected to be largely planar due to the sp² hybridization of the atoms in the benzene ring and the aldehyde group. However, steric hindrance between the substituents, particularly the ortho-methyl and hydroxyl groups relative to the aldehyde, may cause slight deviations from planarity.

A key feature in the crystal structure of many salicylaldehyde derivatives is the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the aldehyde group. acs.org This interaction would lead to the formation of a stable six-membered ring, influencing the conformation of the molecule and its electronic properties.

In the crystal lattice, intermolecular interactions are expected to play a crucial role in the packing of the molecules. These interactions could include:

Hydrogen Bonding: If the intramolecular hydrogen bond is not formed, or in addition to it, intermolecular hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of another could occur.

Halogen Bonding: The bromine atom could participate in halogen bonding, a non-covalent interaction with electron-rich atoms of neighboring molecules.

π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, contributing to the stability of the crystal structure.

van der Waals Forces: These general attractive forces will also be present between the molecules.

Steric Hindrance Effects on Molecular Planarity

The presence of two methyl groups on the benzene ring, one of which is ortho to the aldehyde group, introduces significant steric hindrance. This steric strain can have a notable impact on the molecular geometry.

The "ortho effect" is a well-documented phenomenon in substituted benzene rings where a substituent in the ortho position can influence the properties and reactivity of an adjacent functional group due to steric and electronic effects. wikipedia.orgstackexchange.com In this compound, the ortho-methyl group (at position 6) can sterically interact with the aldehyde group.

This steric hindrance may force the aldehyde group to twist out of the plane of the benzene ring to relieve the strain. beilstein-journals.org Such a deviation from planarity would have consequences for the molecule's conjugation, as the overlap between the p-orbitals of the carbonyl group and the aromatic ring would be reduced. This, in turn, could affect the electronic properties of the molecule, including its UV-Vis absorption spectrum. X-ray crystallography would be the ideal method to quantify the degree of this out-of-plane twisting. The analysis of crystal structures of similarly substituted aromatic aldehydes can provide an estimate of the expected dihedral angle between the plane of the aldehyde group and the plane of the benzene ring.

Computational and Theoretical Chemistry Studies of 4 Bromo 2 Hydroxy 3,6 Dimethylbenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the intrinsic properties of a molecule. Through the application of Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), the geometric, electronic, and spectroscopic features of 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde can be accurately predicted.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations, often employing hybrid functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations are foundational for understanding the molecule's steric and electronic properties.

The electronic structure, including the distribution of electrons within the molecule, is also elucidated through DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity.

Table 1: Theoretical Geometrical Parameters of this compound (Predicted)

ParameterBond Length (Å)Bond Angle (°)
C-BrData not available
C-O (hydroxyl)Data not available
C=O (aldehyde)Data not available
O-HData not available
C-C (aromatic)Data not available
C-C-C (aromatic)Data not available
C-C-HData not available
C-C-OData not available

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of the molecule's electronic absorption spectrum, predicting the wavelengths at which it will absorb ultraviolet-visible (UV-Vis) light. These calculations can identify the specific electronic transitions, such as those from the HOMO to the LUMO, that are responsible for the observed absorption bands. The results from TD-DFT are invaluable for interpreting experimental spectroscopic data.

Basis Set Selection and Level of Theory Considerations

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the basis set and the level of theory. Basis sets are sets of mathematical functions used to describe the distribution of electrons around the atoms. Common basis sets, such as Pople's 6-31G* or 6-311++G(d,p), offer a balance between computational cost and accuracy. The selection of an appropriate functional (e.g., B3LYP, CAM-B3LYP) is also crucial for obtaining reliable results that correlate well with experimental findings. The choice of both the basis set and the functional must be carefully considered to ensure the computational model accurately represents the physical reality of the molecule.

Molecular Electrostatic Potential (MEP) and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) and various reactivity descriptors derived from quantum chemical calculations provide a map of the electronic distribution and predict the most likely sites for chemical reactions.

Fukui Functions for Electrophilic and Nucleophilic Sites

Fukui functions are powerful reactivity descriptors that help in identifying the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can pinpoint specific atoms or functional groups that are likely to participate in chemical reactions. For this compound, this analysis can reveal the reactivity of the aldehyde, hydroxyl, and bromo substituents, as well as the aromatic ring.

Atom-in-Molecule (AIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atom-in-Molecule (AIM) analysis, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.org By locating the bond critical points (BCPs) and analyzing the properties of the electron density at these points, such as its value and its Laplacian, AIM theory can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds). researchgate.netias.ac.in For this compound, AIM analysis can offer deep insights into the intramolecular interactions, such as the hydrogen bond between the hydroxyl group and the aldehyde oxygen, and the nature of the carbon-bromine bond.

Conformational Analysis and Energy Landscapes

Computational studies on aromatic aldehydes, particularly those with ortho-hydroxyl groups like this compound, reveal a strong preference for a planar conformation. This planarity is primarily dictated by the formation of a strong intramolecular hydrogen bond between the hydroxyl group (proton donor) and the carbonyl oxygen of the aldehyde group (proton acceptor). This interaction creates a stable six-membered quasi-ring structure.

Rotational Barriers of Aldehyde and Hydroxyl Groups

The rotation around the C-O bond of the hydroxyl group and the C-C bond of the aldehyde group are key conformational degrees of freedom in this compound. Theoretical methods, such as DFT, are instrumental in calculating the energy barriers associated with these rotations. nih.govnih.gov

For the hydroxyl group, rotation away from the aldehyde oxygen would break the stabilizing intramolecular hydrogen bond. This requires a significant amount of energy, resulting in a high rotational barrier. The energy difference between the hydrogen-bonded "closed" conformation and the "open" conformer, where the hydroxyl proton points away, provides an estimate of the hydrogen bond strength. nih.gov

Similarly, the rotation of the aldehyde group out of the benzene (B151609) ring plane is hindered. This barrier arises from two main factors: the disruption of the π-conjugation between the carbonyl group and the aromatic system, and the breaking of the intramolecular hydrogen bond. Computational studies on benzaldehyde (B42025) and its derivatives have shown that DFT methods can sometimes overestimate the rotational barrier of the aldehyde group when compared to experimental data. researchgate.net However, the presence of the strong intramolecular hydrogen bond in an ortho-hydroxybenzaldehyde derivative is the dominant factor, leading to a substantially higher rotational barrier than in benzaldehyde itself. researchgate.netmdpi.com

Table 1: Representative Calculated Rotational Barriers for Functional Groups in Aromatic Aldehydes (Illustrative Data Based on Similar Compounds).
Molecule TypeRotational ProcessTypical Calculated Barrier (kcal/mol)Primary Stabilizing Factor
BenzaldehydeAldehyde group rotation~5-8π-conjugation
Phenol (B47542)Hydroxyl group rotation~3-4π-conjugation
o-HydroxybenzaldehydeHydroxyl group rotation (breaking H-bond)>10Intramolecular H-bond
o-HydroxybenzaldehydeAldehyde group rotation (breaking H-bond)>10Intramolecular H-bond & π-conjugation

Influence of Substituents on Molecular Conformation

The substituents on the benzene ring—a bromine atom and two methyl groups—exert both steric and electronic influences on the conformation of this compound.

Steric Effects : The methyl group at position 6, ortho to the aldehyde, introduces significant steric hindrance. This steric clash could potentially force the aldehyde group to rotate slightly out of the plane of the aromatic ring. However, the strong energetic stabilization provided by the intramolecular hydrogen bond generally counteracts this, maintaining a largely planar arrangement. X-ray crystallography studies on related ortho-substituted bromoarylaldehydes have shown that even bulky ortho-bromo substituents have a limited effect on the rotation of an adjacent carbonyl group. researchgate.net The bromine atom at position 4 and the methyl group at position 3 are less likely to cause significant steric strain with the primary functional groups.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to translate the complex results of quantum chemical calculations into the familiar language of Lewis structures, lone pairs, and bonding orbitals. For this compound, NBO analysis provides profound insights into the nature of its intramolecular interactions, particularly the O-H···O hydrogen bond, and quantifies charge transfer between different parts of the molecule. mdpi.comnih.gov

The analysis quantifies the interaction between the filled lone pair orbital of the carbonyl oxygen (donor) and the empty antibonding orbital of the O-H bond (acceptor). The stabilization energy (E(2)) associated with this donor-acceptor interaction is a direct measure of the hydrogen bond strength. This delocalization of electron density from the oxygen lone pair to the σ*(O-H) orbital leads to an elongation of the O-H bond and a red-shift in its vibrational frequency, which are characteristic signatures of hydrogen bonding. nih.gov

Furthermore, NBO analysis reveals other significant hyperconjugative interactions that contribute to the molecule's stability. These include delocalizations between the π orbitals of the aromatic ring and the π* orbitals of the carbonyl group, which are indicative of π-conjugation. The analysis also provides natural atomic charges, which illustrate the charge distribution across the molecule. This reveals the extent of intramolecular charge transfer (ICT), where electron density flows from electron-donating groups (hydroxyl, methyls) towards the electron-accepting aldehyde group, mediated by the aromatic π-system. ufms.brufms.br

Table 2: Illustrative NBO Analysis Results for a Typical o-Hydroxybenzaldehyde System.
Donor NBOAcceptor NBOInteraction TypeStabilization Energy E(2) (kcal/mol)
LP(2) O (carbonyl)σ* (O-H)Intramolecular H-bond25 - 40
π (C=C) (ring)π* (C=O)π-conjugation15 - 25
π (C=O)π* (C=C) (ring)π-conjugation5 - 15

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

While quantum mechanical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time, particularly in a solvent environment. nih.gov For this compound, MD simulations can provide crucial insights into its conformational flexibility, solvation, and the stability of the intramolecular hydrogen bond in different solvents. nih.govnih.gov

In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water, ethanol), and the classical equations of motion are solved for every atom in the system over a period of nanoseconds or longer. This allows for the observation of:

Conformational Dynamics : The simulation can explore the accessible conformational space at a given temperature, showing fluctuations around the minimum energy structure. It can reveal transient breaking and reforming of the intramolecular hydrogen bond due to interactions with solvent molecules.

Solvent Effects : The arrangement of solvent molecules around the solute can be analyzed. Polar protic solvents might compete for hydrogen bonding with the hydroxyl and carbonyl groups, potentially weakening the intramolecular bond compared to its state in the gas phase or in a nonpolar solvent.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, primarily DFT and its time-dependent extension (TD-DFT), are widely used to predict various spectroscopic properties of molecules, providing a powerful complement to experimental measurements. nih.govscholarsresearchlibrary.comresearchgate.net

Vibrational Spectra (IR, Raman) : DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov For this compound, this is particularly useful for identifying the characteristic stretching frequency of the hydroxyl group (ν(O-H)). The calculated frequency for the hydrogen-bonded O-H group is expected to be significantly lower (red-shifted) compared to that of a free hydroxyl group, providing theoretical confirmation of the intramolecular hydrogen bond. Other predictable frequencies include the C=O stretch of the aldehyde and various C-H and C-C vibrations of the aromatic ring.

NMR Spectra : Quantum chemical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants for a given molecular structure. biomedpharmajournal.org By calculating these parameters for different potential conformers, the results can be compared with experimental NMR data to confirm the dominant conformation in solution. For instance, the chemical shift of the hydroxyl proton is highly sensitive to hydrogen bonding and is predicted to be significantly downfield.

Electronic Spectra (UV-Vis) : TD-DFT calculations are employed to predict the electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. mdpi.com The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions, which corresponds to the intensity of the absorption bands. These calculations help assign the observed experimental bands to specific electronic transitions, such as π→π* and n→π* transitions, and analyze the influence of substituents and intramolecular charge transfer on the absorption profile. nih.gov

Table 3: Predicted Spectroscopic Parameters from Theoretical Models (Illustrative).
Spectroscopic TechniqueParameterPredicted Observation for this compound
IR Spectroscopyν(O-H) stretchRed-shifted to ~3000-3200 cm⁻¹ (from free ~3600 cm⁻¹)
IR Spectroscopyν(C=O) stretchLower frequency than non-H-bonded aromatic aldehydes
¹H NMR Spectroscopyδ(OH)Downfield shift (>10 ppm)
UV-Vis Spectroscopy (TD-DFT)λmaxMultiple bands corresponding to π→π* and n→π* transitions

Emerging Research Areas and Future Perspectives for 4 Bromo 2 Hydroxy 3,6 Dimethylbenzaldehyde

Applications in Advanced Organic Synthesis

The multifunctionality of 4-bromo-2-hydroxy-3,6-dimethylbenzaldehyde makes it a promising candidate as a versatile building block in the synthesis of complex organic molecules. Its potential utility is particularly notable in the realms of asymmetric synthesis and the design of complex reaction sequences such as cascade and multicomponent reactions.

In asymmetric synthesis, the development of new chiral auxiliaries is crucial for controlling the stereochemical outcome of chemical reactions. The structure of this compound offers a viable starting point for the synthesis of novel chiral auxiliaries. The presence of both a hydroxyl and an aldehyde group allows for the straightforward introduction of chiral moieties. For instance, the hydroxyl group can be derivatized with a chiral acid, or the aldehyde can be reacted with a chiral amine to form a chiral imine, which can then direct subsequent reactions stereoselectively.

The steric bulk provided by the two methyl groups and the bromine atom can be advantageous in creating a well-defined chiral environment, potentially leading to high levels of stereocontrol in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. Future research could focus on the synthesis of a library of chiral auxiliaries derived from this benzaldehyde (B42025) and their application in key stereoselective transformations.

Table 1: Potential Chiral Auxiliaries Derived from this compound and Their Potential Applications

Derivative Type Potential Synthetic Route Potential Application in Asymmetric Synthesis
Chiral EsterEsterification of the hydroxyl group with a chiral carboxylic acid.Asymmetric Diels-Alder reactions, conjugate additions.
Chiral ImineCondensation of the aldehyde group with a chiral primary amine.Stereoselective alkylation of enolates, asymmetric reductions.
Chiral AcetalReaction of the aldehyde with a chiral diol.Asymmetric hydrocyanation, aldol reactions.

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials, thereby reducing waste and improving atom economy. The diverse reactivity of this compound makes it an excellent candidate for the design of new cascade and multicomponent reactions.

The aldehyde group can participate in a variety of bond-forming reactions, including condensations, cycloadditions, and additions of nucleophiles. The hydroxyl group can act as an internal nucleophile or can be deprotonated to modulate the reactivity of the aromatic ring. The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This orthogonal reactivity could be exploited in the design of novel reaction sequences where multiple bonds are formed in a controlled manner. For example, a multicomponent reaction could be envisioned where the aldehyde reacts with an amine and a nucleophile, followed by a palladium-catalyzed cross-coupling at the bromine position to introduce further molecular complexity.

Supramolecular Chemistry and Molecular Recognition Studies

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. wikipedia.orgwikipedia.org The design of molecules that can selectively bind to other molecules (molecular recognition) is a central theme in this field. The structural features of this compound make it an intriguing candidate for studies in supramolecular chemistry and molecular recognition.

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. wikipedia.org The aromatic ring of this compound can participate in π-π stacking interactions, while the hydroxyl and aldehyde groups are capable of forming hydrogen bonds. These non-covalent interactions are the driving forces for the formation of host-guest complexes.

This compound could be incorporated into larger macrocyclic structures to create novel host molecules. The specific arrangement of the functional groups could lead to selective binding of certain guest molecules, such as ions or small organic molecules. For instance, the hydroxyl and aldehyde groups could act as hydrogen bond donors and acceptors to bind to complementary guest molecules. The bromine atom could also participate in halogen bonding, a directional non-covalent interaction that is gaining increasing attention in supramolecular chemistry.

Self-assembly is the spontaneous organization of molecules into ordered structures. Aromatic molecules, in particular, are known to self-assemble through π-π stacking interactions. acs.orgrsc.org The planar aromatic core of this compound, combined with its hydrogen-bonding capabilities, suggests its potential to undergo self-assembly into more complex supramolecular architectures, such as nanofibers, gels, or liquid crystals.

The interplay between hydrogen bonding from the hydroxyl and aldehyde groups and potential halogen bonding from the bromine atom could lead to the formation of well-defined, one-, two-, or three-dimensional networks. The study of the self-assembly behavior of this molecule could provide insights into the fundamental principles of supramolecular organization and could lead to the development of new materials with interesting optical or electronic properties.

Development of Chemosensors and Molecular Probes

Chemosensors are molecules that are designed to detect the presence of specific chemical species. Fluorescent probes are a class of chemosensors that signal the presence of an analyte through a change in their fluorescence properties. The development of new fluorescent probes for the selective detection of biologically and environmentally important species is an active area of research.

The this compound scaffold possesses features that are desirable for the development of fluorescent probes. The substituted aromatic ring can serve as a fluorophore. The aldehyde group is a reactive site that can be used to selectively bind to certain analytes. For example, the aldehyde can react with nucleophiles such as amines or thiols, and this reaction can be designed to trigger a change in the fluorescence of the molecule.

Future research in this area could involve the synthesis of derivatives of this compound where the fluorescence properties are tuned by modifying the substitution pattern on the aromatic ring. The selectivity of these probes could be tailored by incorporating specific recognition units that bind to the target analyte. For instance, a probe for the detection of a specific metal ion could be designed by incorporating a chelating group that selectively binds to that metal ion, with the binding event causing a measurable change in the fluorescence signal.

Table 2: Potential Chemosensor Applications for Derivatives of this compound

Target Analyte Potential Recognition Moiety Sensing Mechanism
AminesAldehyde groupFormation of a fluorescent imine.
ThiolsAldehyde groupFormation of a thioacetal with altered fluorescence.
Metal IonsIntroduction of a chelating group (e.g., a polyamine or crown ether).Chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).
AnionsIncorporation of a hydrogen-bond donor group.Anion binding leading to a change in fluorescence.

Design Principles for Detection of Analytes

There is currently no available research detailing the design principles of this compound for the detection of specific analytes, such as metal ions or other molecules. The fundamental characteristics of this compound as a chemosensor, including its selectivity, sensitivity, and binding mechanisms, have not been reported.

Potential in Materials Science Research

While structurally related compounds are sometimes explored in materials science, specific data on this compound is sparse.

No studies have been published that describe the use of this compound as a monomer for polymer synthesis. The reactivity of its functional groups for polymerization reactions and the properties of any resulting polymers have not been documented.

There is a lack of information regarding the application of this compound in the development of organic optoelectronic materials. Its electronic and optical properties, which are critical for such applications, have not been characterized.

Interdisciplinary Research with a Focus on Biological Mechanisms

Interdisciplinary studies focusing on the biological applications of this specific compound are also not present in the current body of scientific literature.

No research is available on the design of this compound as a ligand for target proteins. Computational or experimental studies exploring its binding affinity, interaction modes, or potential as a scaffold for drug discovery are absent.

Investigations into Enzyme-Substrate Interactions at a Molecular Level

Emerging research is beginning to focus on the specific molecular interactions between this compound and various enzyme targets. To date, detailed experimental studies, such as X-ray crystallography or high-resolution NMR, that elucidate the precise binding mode of this compound are not extensively available in published literature. However, the structural features of the molecule provide a basis for hypothetical and computational investigations into its potential enzyme-substrate interactions.

The benzaldehyde moiety, with its hydroxyl and aldehyde groups, is characteristic of salicylaldehydes, which are known to interact with biological macromolecules. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the aldehyde is a hydrogen bond acceptor. These groups can form crucial hydrogen bonds with amino acid residues like serine, threonine, or tyrosine in an enzyme's active site. Furthermore, the aldehyde group itself is a reactive electrophile that can potentially form a reversible covalent bond (a Schiff base) with the side chain of a lysine (B10760008) residue, a mechanism of action for some enzyme inhibitors. nih.gov

The aromatic ring of this compound can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket of an enzyme. The two methyl groups on the ring enhance its lipophilicity, which may strengthen these hydrophobic interactions and contribute to its binding affinity and selectivity for specific enzymes.

The bromine atom at the fourth position of the benzene (B151609) ring is a significant feature. As a halogen, it can participate in halogen bonding, an increasingly recognized non-covalent interaction where the electropositive region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or a lone pair of electrons on a nitrogen or sulfur atom in an amino acid residue. This type of interaction can play a critical role in the orientation and stabilization of the ligand within the enzyme's active site.

While experimental data on the enzyme-substrate interactions of this compound is limited, computational methods like molecular docking could provide valuable insights. Such studies would model the binding of the compound to the active sites of various enzymes to predict binding affinities and key molecular interactions. These in silico approaches can help identify potential biological targets and guide future experimental research to validate these predictions and explore the compound's mechanism of action at a molecular level.

The table below summarizes the potential molecular interactions of this compound with enzyme active sites, based on its structural characteristics. It is important to note that this information is predictive and awaits experimental confirmation.

Functional GroupPotential Molecular InteractionPotential Interacting Amino Acid Residues
Hydroxyl GroupHydrogen Bond DonorSerine, Threonine, Tyrosine, Aspartate, Glutamate
Aldehyde GroupHydrogen Bond Acceptor, Schiff Base FormationLysine, Arginine, Serine, Threonine
Aromatic RingHydrophobic Interactions, π-StackingPhenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine
Methyl GroupsHydrophobic InteractionsLeucine, Isoleucine, Valine, Alanine
Bromo GroupHalogen BondingCarbonyl oxygen of peptide backbone, Aspartate, Glutamate

Further research, including enzyme inhibition assays and structural biology studies, is necessary to fully characterize the molecular interactions of this compound with its enzymatic targets and to understand its biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via regioselective bromination of 2-hydroxy-3,6-dimethylbenzaldehyde using reagents like N-bromosuccinimide (NBS) in acidic media (e.g., H2SO4). Solvent choice (e.g., DCM vs. acetic acid) and temperature (0–25°C) critically affect regioselectivity and yield. Post-reaction purification via recrystallization (ethanol/water mixtures) is recommended due to the compound's moderate solubility in polar solvents .
  • Data Analysis : Monitor reaction progress using TLC (Rf comparison with starting material) and confirm purity via HPLC (>95% purity threshold).

Q. How can researchers safely handle and store this compound given its potential hazards?

  • Protocols : Use PPE (gloves, goggles) to avoid skin/eye contact. Store in amber glass vials at 2–8°C under inert gas (N2/Ar) to prevent aldehyde oxidation. In case of exposure, flush eyes/skin with water for 15 minutes and seek medical evaluation due to incomplete toxicological data .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?

  • Techniques :

  • NMR : In CDCl3, expect a singlet for the aldehyde proton (~10.2 ppm), aromatic protons (6.8–7.5 ppm, split due to substituents), and methyl groups (2.3–2.5 ppm).
  • IR : Strong absorption bands for -OH (3200–3500 cm⁻¹) and C=O (1680–1700 cm⁻¹).
  • MS : Molecular ion peak at m/z 229 (M⁺ for C9H9BrO2) with isotopic patterns confirming bromine .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodology : Use DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces, identifying electron-deficient regions. The bromine atom’s ortho-directing effect and steric hindrance from methyl groups can be modeled to predict substitution sites. Compare computed activation energies for different pathways to optimize catalyst selection (e.g., Pd vs. Cu) .
  • Validation : Correlate computational results with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy).

Q. What strategies resolve contradictions in observed vs. theoretical NMR chemical shifts for this compound?

  • Approach :

  • Solvent Effects : Re-run NMR in DMSO-d6 to assess hydrogen bonding’s impact on -OH and aldehyde protons.
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational changes (e.g., hindered rotation of methyl groups).
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in aromatic regions .

Q. How do steric and electronic effects of the 3,6-dimethyl groups influence regioselectivity in cross-coupling reactions?

  • Experimental Design : Perform Suzuki-Miyaura coupling with varying aryl boronic acids. Compare yields when using Pd(PPh3)4 vs. XPhos ligands to assess steric tolerance.
  • Data Interpretation : Methyl groups at positions 3 and 6 create steric bulk, favoring coupling at the less hindered C5 position. Electronic effects (measured via Hammett σ values) further modulate reactivity .

Methodological Considerations

  • Purification Challenges : Column chromatography (silica gel, hexane/EtOAc gradient) is effective but may degrade the aldehyde group. Add 0.1% acetic acid to the mobile phase to stabilize the compound .
  • Contradiction Analysis : If bromination yields unexpected isomers (e.g., 5-bromo derivatives), use X-ray crystallography to confirm structure and revise reaction conditions (e.g., lower temperature or alternative brominating agents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.